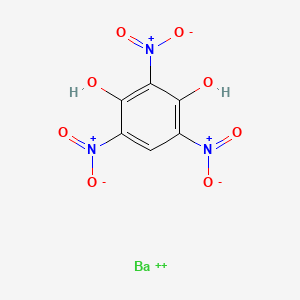
Barium bis(2,4,6-trinitroresorcinolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bis(2,4,6-trinitroresorcinolate) is a chemical compound known for its explosive properties. It is the barium salt of 2,4,6-trinitroresorcinol, often referred to as barium styphnate . This compound is typically shipped as a slurry or wet mass of orange-yellow crystals and is highly sensitive to shock, heat, flame, or friction .
Preparation Methods
The preparation of barium bis(2,4,6-trinitroresorcinolate) generally involves a nitration reaction. One common method is to react 2,4,6-trinitroresorcinol with barium chloride . The reaction conditions must be carefully controlled to prevent unwanted detonation, and the product is usually handled as a wet mass to minimize the risk of explosion .
Chemical Reactions Analysis
Barium bis(2,4,6-trinitroresorcinolate) undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can react vigorously with reducing agents such as hydrides, sulfides, and nitrides, potentially leading to detonation.
Substitution: The compound may also react with bases like sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.
The major products formed from these reactions are typically barium salts and various nitrogen oxides .
Scientific Research Applications
Barium bis(2,4,6-trinitroresorcinolate) has several applications in scientific research and industry:
Mechanism of Action
The explosive nature of barium bis(2,4,6-trinitroresorcinolate) is due to its ability to rapidly decompose, releasing a large amount of gas and heat. This rapid decomposition is triggered by shock, heat, or friction, leading to an instantaneous explosion . The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-oxygen bonds within the nitro groups, resulting in the formation of nitrogen gas and other byproducts .
Comparison with Similar Compounds
Barium bis(2,4,6-trinitroresorcinolate) is similar to other explosive compounds such as:
Lead styphnate: Another primary explosive used in primers and detonators.
Mercury fulminate: Historically used in detonators but less stable than barium bis(2,4,6-trinitroresorcinolate).
The uniqueness of barium bis(2,4,6-trinitroresorcinolate) lies in its balance of sensitivity and stability, making it a preferred choice in various explosive applications .
Properties
CAS No. |
20236-55-9 |
|---|---|
Molecular Formula |
C6H3BaN3O8+2 |
Molecular Weight |
382.43 g/mol |
IUPAC Name |
barium(2+);2,4,6-trinitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3N3O8.Ba/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2 |
InChI Key |
ZACISHMWZUXBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-].[Ba+2] |
physical_description |
The barium salt of 2,4,6-trinitroresorcinol. Shipped as a slurry or wet mass of orange-yellow crystals. Shock, heat, flame or friction may cause explosion if dried out. The primary hazard is blast of instantaneous explosion and not flying projectiles and fragments. Orange-yellow crystals; [CAMEO] Solubility--no data found; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















